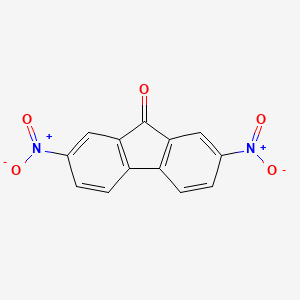

2,7-Dinitro-9-fluorenone

Description

Properties

IUPAC Name |

2,7-dinitrofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N2O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVGAFBXTXDYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N2O5 | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025163 | |

| Record name | 2,7-Dinitro-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,7-dinitro-9h-fluoren-9-one is a light green solid. Used a photo conducting material. (NTP, 1992), Light green solid; [CAMEO] Yellow to brown crystalline powder; [Acros Organics MSDS] | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-Dinitrofluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2,7-Dinitrofluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31551-45-8 | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-Dinitro-9-fluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31551-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dinitrofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031551458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dinitro-9-fluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,7-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Dinitro-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dinitro-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DINITRO-9-FLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33RLL32YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

554 to 563 °F (NTP, 1992) | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,7-Dinitro-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and biological properties of 2,7-Dinitro-9-fluorenone (2,7-DNF). It includes key physical and spectral data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams illustrating its mechanism of action and synthetic pathways. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Core Chemical and Physical Properties

This compound is a nitro-substituted derivative of 9-fluorenone. The presence of two electron-withdrawing nitro groups on the fluorenone backbone makes it a strong π-electron acceptor, a property that underpins many of its chemical and biological activities.[1] It appears as a light green or yellow to orange crystalline powder.[2][3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Citations |

| IUPAC Name | 2,7-dinitrofluoren-9-one | [4] |

| Synonyms | 2,7-Dinitrofluorenone, 9-Oxo-2,7-dinitrofluorene | [2] |

| CAS Number | 31551-45-8 | [4] |

| Molecular Formula | C₁₃H₆N₂O₅ | [4] |

| Molecular Weight | 270.20 g/mol | [1][2] |

| Melting Point | 292-295 °C[3][5], 298 °C[1] | [1][3][5] |

| Appearance | Light green solid[2][5], Pale yellow to yellow crystals/powder | [2][5] |

| Solubility | Insoluble in water[2]; Soluble in DMF (25 mg/mL).[5] | [2][5] |

Table 2: Spectroscopic Data

| Technique | Characteristic Peaks / Signals | Citations |

| FTIR | ~1700 cm⁻¹ (C=O stretch)[1], ~1520 cm⁻¹ (asymmetric NO₂ stretch)[1], ~1340 cm⁻¹ (symmetric NO₂ stretch).[1] | [1] |

| ¹H NMR (DMSO-d₆) | Aromatic protons appear as doublets between δ 8.2–8.5 ppm.[1] | [1] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 270.[1][4] | [1][4] |

Chemical Synthesis and Reactivity

The synthesis of this compound is primarily achieved through the electrophilic nitration of a 9-fluorenone precursor.[1] The reactivity of the final compound is dominated by its functional groups: the ketone at the 9-position and the two nitro groups at the 2- and 7-positions.

-

Reactivity of Nitro Groups : The nitro groups can be reduced to form 2,7-diamino-9-fluorenone, a key intermediate for further functionalization.[6]

-

Reactivity of the Ketone : The carbonyl group can undergo reduction to the corresponding alcohol, 2,7-dinitro-9-fluorenol.

-

Electrophilic Aromatic Substitution : The electron-withdrawing nature of the existing substituents makes further electrophilic substitution difficult.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the dinitration of 9-fluorenone based on established procedures for fluorenone nitration.[3][6]

Materials:

-

9-Fluorenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ethanol or Glacial Acetic Acid (for recrystallization)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Nitrating Mixture : In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid (1:1 ratio) while cooling in an ice bath to maintain a temperature between 0-5 °C.

-

Dissolution of Starting Material : Dissolve the 9-fluorenone in a minimal amount of concentrated sulfuric acid in a separate flask, with gentle warming if necessary.

-

Nitration Reaction : Slowly add the dissolved 9-fluorenone solution dropwise to the cold nitrating mixture. Maintain vigorous stirring and keep the reaction temperature below 10 °C throughout the addition.

-

Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. For a more exhaustive reaction, the mixture can be heated under reflux.[3][6]

-

Workup : Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

-

Isolation : The precipitated yellow solid product is collected by suction filtration and washed thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield pure this compound.

-

Drying : The purified crystals are dried in a vacuum oven.

Biological Activity and Applications in Drug Development

This compound is not only a synthetic intermediate but also a biologically active molecule, primarily recognized for its role as a urea transporter inhibitor and as a precursor to the antiviral drug Tilorone.

Urea Transporter Inhibition

Derivatives of 2,7-diamino-fluorenone, obtained from the reduction of 2,7-DNF, have been identified as potent inhibitors of urea transporters UT-A1 and UT-B.[6] This activity is significant for the development of novel, salt-sparing diuretics.

Mechanism of Action: The inhibition is reversible and follows a non-competitive mechanism.[6] Computational docking studies suggest that these fluorenone-based inhibitors bind to the cytoplasmic or outer pore regions of the transporter, a site distinct from the path taken by urea.[6] This allosteric binding induces a conformational change that impedes urea passage. The carbonyl group at the C9 position is essential for this inhibitory activity.[6]

Experimental Protocol: Cell-Based Urea Transport Inhibition Assay

This protocol outlines a common method for assessing urea transporter inhibition in a laboratory setting.[2]

Principle: This assay measures changes in cell volume in response to a urea gradient. Cells stably expressing the target urea transporter (e.g., UT-A1) are used. Cell volume is monitored using a fluorescent reporter whose signal is sensitive to intracellular ion concentration, which changes with cell volume. Inhibition of the transporter slows urea influx, thus altering the rate of cell volume recovery, which is detected as a change in fluorescence.

Procedure:

-

Cell Culture : Culture Madin-Darby Canine Kidney (MDCK) cells stably transfected to express the human UT-A1 transporter.

-

Plate Preparation : Seed the cells into 96-well microplates and grow to confluence.

-

Compound Incubation : Pre-incubate the cells with varying concentrations of the test compound (e.g., a 2,7-disubstituted fluorenone analog) or vehicle control for a defined period.

-

Assay Execution : Using a fluorescence plate reader with automated injection, rapidly add a hyperosmotic urea solution to the wells.

-

Data Acquisition : Measure the fluorescence intensity over time. An initial rapid decrease in fluorescence occurs due to osmotic water efflux and cell shrinking. This is followed by a recovery phase as urea and water enter the cell through the transporter, causing the cell to swell back towards its original volume.

-

Analysis : The rate of fluorescence recovery is proportional to the rate of urea transport. Calculate the initial rate of recovery for each concentration of the test compound. Plot the rates against compound concentration to determine the IC₅₀ value.

Intermediate in Tilorone Synthesis

This compound is a crucial intermediate in the synthesis of Tilorone, a broad-spectrum antiviral drug known to be an oral inducer of interferons (IFNs).[1] The synthesis involves the reduction of the nitro groups of 2,7-DNF to amines, followed by further chemical modifications.

Mechanism of Tilorone Action: Tilorone's antiviral activity is attributed to its ability to activate the host's innate immune system, leading to the production of Type I interferons (IFN-α and IFN-β).[5] The hypothesized mechanism involves the activation of cytosolic pattern recognition receptors, such as the RIG-I-like receptor (RLR) signaling pathway.[2][3] This pathway detects viral components and initiates a cascade that results in the transcription and secretion of interferons, which in turn establish an antiviral state in surrounding cells.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 4. Urea Assays [cellbiolabs.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,7-Dinitro-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2,7-Dinitro-9-fluorenone. The information is intended for researchers, scientists, and professionals involved in drug development and materials science.

Molecular Structure and Physicochemical Properties

This compound is a nitro-substituted derivative of 9-fluorenone, characterized by the presence of two nitro groups at the 2 and 7 positions of the fluorene backbone.[1] This substitution pattern significantly influences its chemical and physical properties. The molecule possesses a planar structure, which, combined with the electron-withdrawing nature of the nitro groups and the carbonyl group, makes it a strong π-electron acceptor.[1][2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₆N₂O₅ | [1][3] |

| Molecular Weight | 270.20 g/mol | [1][3] |

| CAS Number | 31551-45-8 | [3] |

| Appearance | Light green or pale yellow to yellow solid/crystals/powder | [3][4] |

| Melting Point | 292-295 °C (lit.) | |

| IUPAC Name | 2,7-dinitrofluoren-9-one | [3] |

| Solubility | Insoluble in water | [3] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from fluorene. The first step involves the oxidation of fluorene to 9-fluorenone, which is then followed by a regioselective nitration.

Experimental Protocol: Oxidation of Fluorene to 9-Fluorenone

This protocol is adapted from established methods for fluorene oxidation.

Materials:

-

Fluorene

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Organic solvent (e.g., Dimethylformamide - DMF)

-

Hydrochloric acid (HCl) for neutralization

-

Ice

Procedure:

-

Dissolve fluorene in an organic solvent in a reaction flask.

-

Add an inorganic alkali (e.g., NaOH or KOH) to the solution.

-

Stir the reaction mixture at room temperature (20-30°C).

-

After the reaction is complete (monitor by TLC), filter the mixture.

-

Pour the filtrate into ice water to precipitate the product.

-

Filter the precipitate and wash with water.

-

Neutralize the filtrate with HCl and filter any further precipitate.

-

Dry the combined product to obtain 9-fluorenone.

Experimental Protocol: Nitration of 9-Fluorenone

This protocol is based on the nitration procedures for producing nitro-fluorenones.[5][6]

Materials:

-

9-Fluorenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Water

Procedure:

-

Prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid.[6]

-

In a round-bottomed flask, add the 9-fluorenone.

-

Slowly add the mixed acid to the 9-fluorenone with stirring.

-

Reflux the reaction mixture. The temperature and time will need to be carefully controlled to favor dinitration at the 2 and 7 positions.

-

After the reaction is complete, cool the mixture and pour it onto ice to precipitate the crude this compound.

-

Filter the yellow precipitate and wash thoroughly with water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide.[1]

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of this compound from fluorene.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |

| ¹H NMR | DMSO-d₆ | 8.2 - 8.5 | Aromatic protons as doublets[1] |

| ¹³C NMR | Data available on PubChem[3] |

Infrared (IR) Spectroscopy

| Technique | **Key Peaks (cm⁻¹) ** | Assignment | Reference |

| FTIR (KBr wafer) | ~1700 | C=O stretch | [1] |

| ~1520 | Asymmetric NO₂ stretch | [1] | |

| ~1340 | Symmetric NO₂ stretch | [1] |

Mass Spectrometry

| Technique | m/z | Description | Reference |

| GC-MS | 270 | Molecular ion peak [M]⁺ | [3] |

| 196, 150 | Major fragment ions | [3] |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the nitro groups and the carbonyl function.

Reduction of Nitro Groups

The nitro groups can be readily reduced to amino groups to form 2,7-Diamino-9-fluorenone, a key intermediate in the synthesis of the antiviral drug Tilorone.[7]

Experimental Protocol: Reduction to 2,7-Diamino-9-fluorenone [7]

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol-water mixture (e.g., 5:1)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

To a solution of this compound in an ethanol-water mixture, add iron powder and concentrated HCl under a nitrogen atmosphere.

-

Stir the mixture at reflux temperature (e.g., 110 °C) for 24 hours.

-

Make the reaction mixture basic by adding an aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and evaporate the solvent to obtain 2,7-Diamino-9-fluorenone.

The following diagram illustrates the key chemical reactions.

Caption: Key chemical reactions of this compound.

Applications

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of Tilorone, an antiviral drug.[1]

-

Photoconducting Material: Used in photoconductive materials.[3]

-

Mutagenicity Studies: this compound has been identified as a potent mutagen in the Ames Salmonella assay.[8]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid.

This guide provides a detailed overview of this compound, offering valuable information for researchers and professionals in related fields. For more specific applications and detailed analytical data, consulting the primary literature is recommended.

References

- 1. This compound | 31551-45-8 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 7. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 8. Potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,7-Dinitro-9-fluorenone from Fluorene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 2,7-Dinitro-9-fluorenone, a key intermediate in the synthesis of various compounds, including the antiviral drug Tilorone.[1] The synthesis is a two-step process commencing with the oxidation of fluorene to 9-fluorenone, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The conversion of fluorene to this compound is efficiently achieved in two sequential reaction steps:

-

Oxidation: The methylene bridge of the fluorene molecule is oxidized to a carbonyl group to form 9-fluorenone. This transformation can be accomplished using various oxidizing agents, with air or oxygen in an alkaline medium being a cost-effective and efficient method.[2][3]

-

Nitration: The 9-fluorenone intermediate undergoes electrophilic aromatic substitution, specifically nitration, to introduce nitro groups at the 2 and 7 positions of the aromatic backbone.[1] This regioselectivity is crucial for the desired product. The most common method employs a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][4][5]

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway from Fluorene to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

This protocol is adapted from a method utilizing air as the oxidant in an alkaline medium, which is noted for its mild conditions, high yield, and simple operation.[2]

Materials and Equipment:

-

Fluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Three-necked flask equipped with a mechanical stirrer and reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 250 ml three-necked flask, add 20 g of fluorene (0.12 mol), 120 ml of tetrahydrofuran, and 6.70 g of potassium hydroxide (0.12 mol).[2] The weight ratio of fluorene to tetrahydrofuran should be between 1:4 and 1:6.[2]

-

Commence stirring the mixture at room temperature under normal pressure. The reaction utilizes oxygen from the air as the oxidizing agent.[2][3]

-

Continue the reaction for approximately 6 hours.[2]

-

Upon completion, filter the reaction solution to remove the solid potassium hydroxide.[2]

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the THF solvent.[2]

-

The resulting solid is washed three times with water and then dried to yield 9-fluorenone.[2]

This procedure utilizes a standard mixed-acid nitration method.[1][4][5]

Materials and Equipment:

-

9-Fluorenone

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Water

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Ice bath

-

Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare a mixed acid solution by carefully adding concentrated sulfuric acid to an equal volume of concentrated nitric acid (1:1 ratio) while cooling in an ice bath.[1][4][5]

-

In a round-bottom flask, add 2.5 g of 9-fluorenone.[1]

-

Slowly add 19 mL of the cold mixed acid to the flask containing the 9-fluorenone.[1]

-

Fit the flask with a reflux condenser and heat the mixture to reflux.[1][4]

-

Maintain the reflux for a period sufficient to ensure complete dinitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto cracked ice with stirring.[6]

-

The precipitated yellow solid product, this compound, is collected by suction filtration.[4]

-

Wash the solid thoroughly with a large volume of water until the washings are neutral to remove residual acids.[6]

-

The crude product can be further purified by recrystallization, for instance from glacial acetic acid, if necessary.[6]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Parameter | Step 1: Oxidation | Step 2: Nitration | Final Product |

| Product | 9-Fluorenone | This compound | This compound |

| Yield | 98-99%[2] | ~90%[1] | - |

| Purity | 99-99.5%[2] | >98%[1] | - |

| Molecular Formula | C₁₃H₈O[1] | C₁₃H₆N₂O₅[1][7] | C₁₃H₆N₂O₅[1][7] |

| Molecular Weight | 180.21 g/mol [1] | 270.20 g/mol [1][7][8] | 270.20 g/mol [1][7][8] |

| Melting Point | 83-84 °C[1][6] | - | 298 °C[1] |

| Appearance | - | Yellow solid[4] | Light green solid[8] |

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point at or near the literature value of 298 °C is indicative of high purity.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) and the nitro groups (NO₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and the substitution pattern on the fluorenone core.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula C₁₃H₆N₂O₅.[1][7]

References

- 1. This compound | 31551-45-8 | Benchchem [benchchem.com]

- 2. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 3. study.com [study.com]

- 4. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 5. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 9H-Fluoren-9-one, 2,7-dinitro- [webbook.nist.gov]

- 8. This compound | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of CAS 31551-45-8 (2,7-Dinitro-9-fluorenone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 31551-45-8, identified as 2,7-Dinitro-9-fluorenone. The information is curated to be a vital resource for researchers and professionals involved in chemical analysis and drug development.

Chemical Information

-

CAS Number: 31551-45-8

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 8.2 - 8.5 | Doublet | Aromatic Protons | DMSO-d₆ |

Data sourced from Benchchem[1]

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O (Carbonyl) stretch |

| ~1520 | Asymmetric NO₂ (Nitro) stretch |

| ~1340 | Symmetric NO₂ (Nitro) stretch |

Data sourced from Benchchem[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 270.21 | Molecular Ion Peak |

Data sourced from Benchchem[1]

A more detailed fragmentation pattern is available, with notable peaks at various m/z values, indicating the complex fragmentation of the molecule under electron ionization.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a blueprint for reproducing the spectroscopic analysis of this compound.

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is used for the analysis.

-

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

-

Sample Preparation: The analysis is conducted using a Potassium Bromide (KBr) wafer. A small amount of this compound is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then analyzed for characteristic absorption bands.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Electron Ionization (EI) at 75 eV is a common method for this type of compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum. The source and sample temperatures are maintained at 170 °C and 180 °C, respectively.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of chemical compounds.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical pathway for structure elucidation.

References

2,7-Dinitro-9-fluorenone: An In-depth Technical Guide on its Electron Acceptor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitro-9-fluorenone (2,7-DNF) is a crystalline organic compound characterized by a fluorenone backbone with two nitro groups at the 2 and 7 positions. These strongly electron-withdrawing nitro groups impart significant π-electron acceptor properties to the molecule, making it a subject of interest in materials science and as a synthetic intermediate in pharmaceuticals. This technical guide provides a comprehensive overview of the core electron acceptor properties of 2,7-DNF, including its synthesis, electrochemical behavior, and its role in the formation of charge-transfer complexes. Detailed experimental protocols and quantitative data, where available, are presented to facilitate further research and application.

Introduction

This compound (2,7-DNF) is a well-established electron acceptor, a class of molecules crucial for the development of organic electronics, sensors, and for studying charge-transfer phenomena.[1] The presence of two nitro groups on the fluorenone core significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enabling it to readily accept electrons from donor molecules. This property is central to its application in areas such as photoconductive materials and as an intermediate in the synthesis of antiviral drugs like Tilorone.[1] This guide will delve into the fundamental characteristics of 2,7-DNF as an electron acceptor, providing researchers with the necessary data and methodologies for its study and utilization.

Physicochemical Properties

2,7-DNF is a light green to pale yellow solid with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₆N₂O₅ | [2] |

| Molecular Weight | 270.20 g/mol | [2] |

| CAS Number | 31551-45-8 | [2] |

| Melting Point | 292-295 °C | [2] |

| Appearance | Light green to pale yellow solid | [2] |

Synthesis of this compound

The synthesis of 2,7-DNF is typically achieved through a two-step process involving the oxidation of fluorene to 9-fluorenone, followed by the nitration of the 9-fluorenone core.[1]

Experimental Protocol: Synthesis

This protocol is adapted from procedures described for the synthesis of nitrofluorenones.[3][4][5]

Step 1: Oxidation of Fluorene to 9-Fluorenone

-

In a round-bottom flask, dissolve fluorene in an organic solvent such as dimethylformamide (DMF).

-

Add an inorganic base, for example, potassium hydroxide (KOH), to the solution.

-

Stir the reaction mixture at room temperature (20-30°C) under an oxygen atmosphere.

-

Upon completion of the reaction, neutralize the mixture with an acid (e.g., HCl).

-

Filter the resulting precipitate, wash with water, and dry to obtain 9-fluorenone.

Step 2: Nitration of 9-Fluorenone to this compound

-

In a three-necked flask equipped with a stirrer and a dropping funnel, prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃), typically in a 1:1 ratio.[5]

-

Dissolve the 9-fluorenone obtained from Step 1 in a suitable solvent like glacial acetic acid.

-

Slowly add the 9-fluorenone solution to the nitrating mixture while maintaining a controlled temperature.

-

After the addition is complete, heat the reaction mixture under reflux.[5]

-

Pour the reaction mixture onto ice to precipitate the crude this compound.

-

Filter the yellow solid, wash thoroughly with water until the washings are neutral, and dry under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.

Electron Acceptor Properties and Electrochemical Characterization

The electron acceptor strength of 2,7-DNF is primarily characterized by its reduction potential, which is related to its Lowest Unoccupied Molecular Orbital (LUMO) energy and electron affinity. Cyclic voltammetry (CV) is the principal technique used to probe these properties.

Experimental Protocol: Cyclic Voltammetry

The following is a general protocol for performing cyclic voltammetry on a fluorenone derivative to determine its reduction potential.

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Glassy carbon working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire counter electrode

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile)

-

Analyte solution (e.g., 1 mM 2,7-DNF in the electrolyte solution)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used, and dry it. Assemble the three-electrode cell.

-

Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to check for any impurities.

-

Analyte Scan: Add the analyte (2,7-DNF) to the cell to the desired concentration and record the cyclic voltammogram. The potential should be scanned from an initial value where no reaction occurs towards a negative potential to observe the reduction, and then the scan direction is reversed.

-

Data Analysis: The reduction potential can be determined from the resulting voltammogram. For a reversible process, the half-wave potential (E₁/₂) is the average of the cathodic (reduction) and anodic (oxidation) peak potentials. For irreversible processes, the peak potential (Ep) or the inflection-point potential can be used as an estimate.[6]

Formation of Charge-Transfer Complexes

A key manifestation of the electron acceptor properties of 2,7-DNF is its ability to form charge-transfer (CT) complexes with electron-donor molecules. In these complexes, there is a partial transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of the donor to the LUMO of the acceptor, 2,7-DNF. This interaction often results in the appearance of a new, low-energy absorption band in the electronic spectrum, which is characteristic of the CT complex.

dot

Caption: Formation of a Charge-Transfer Complex.

Experimental Workflow and Data Analysis

The characterization of the electron acceptor properties of a molecule like 2,7-DNF typically follows a structured workflow, from synthesis to detailed analysis.

dot

Caption: Workflow for Characterizing Electron Acceptor Properties.

Conclusion

This compound is a potent electron acceptor due to the presence of two electron-withdrawing nitro groups on its aromatic framework. This property is fundamental to its utility in various scientific and industrial applications. While precise, universally reported values for its reduction potential and LUMO energy are scarce, its electrochemical reducibility is well-documented. The methodologies and comparative data provided in this guide offer a solid foundation for researchers to investigate and harness the electron acceptor characteristics of 2,7-DNF in their respective fields of study. Further research to precisely quantify its electrochemical properties under standardized conditions would be a valuable contribution to the field of materials science.

References

Solubility Profile of 2,7-Dinitro-9-fluorenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,7-Dinitro-9-fluorenone, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, the following table summarizes the known values. For context, qualitative solubility information for the parent compound, fluorenone, and a related trinitro-derivative are also included.

| Compound | Solvent | Temperature | Solubility | Data Type |

| This compound | Water | 17.8°C (64°F) | < 0.1 mg/mL[1] | Quantitative |

| This compound | Dimethylformamide (DMF) | Not Specified | 25 mg/mL[2] | Quantitative |

| This compound | Methanol | Not Specified | Soluble (implied)¹ | Qualitative |

| Fluorenone (parent compound) | Water | Not Specified | Insoluble[3][4][5] | Qualitative |

| Fluorenone (parent compound) | Chloroform | Not Specified | Soluble[3][4] | Qualitative |

| Fluorenone (parent compound) | Methanol | Not Specified | Soluble[3][4][5] | Qualitative |

| Fluorenone (parent compound) | Ethanol | Not Specified | Soluble[3][4][5] | Qualitative |

| Fluorenone (parent compound) | Dichloromethane | Not Specified | Soluble[3][4] | Qualitative |

| Fluorenone (parent compound) | Acetonitrile | Not Specified | Soluble[3][4] | Qualitative |

| 2,4,7-Trinitrofluorenone | Water | Not Specified | Limited[6] | Qualitative |

| 2,4,7-Trinitrofluorenone | Benzene | Not Specified | Soluble[6] | Qualitative |

| 2,4,7-Trinitrofluorenone | Toluene | Not Specified | Soluble[6] | Qualitative |

¹The use of methanol to dampen solid this compound during spill cleanup procedures suggests some degree of solubility or miscibility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. Below are two common and reliable methods for determining the solubility of a compound like this compound in organic solvents.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with tight-sealing caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a vial. An excess is ensured when undissolved solid remains visible after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

-

Gravimetric Determination:

-

Transfer a known volume or mass of the clear supernatant to a pre-weighed, dry evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the dish containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solute per volume (or mass) of the solvent.

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It relies on creating a calibration curve to relate absorbance to concentration.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship that follows the Beer-Lambert law.

-

-

Preparation of a Saturated Solution and Measurement:

-

Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1 and 2).

-

After equilibration and settling of the excess solid, carefully withdraw a sample of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for solubility determination.

References

- 1. This compound | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. jinjingchemical.com [jinjingchemical.com]

- 4. Fluorenone | Overview & Structure | Study.com [study.com]

- 5. Fluorenone - Sciencemadness Wiki [sciencemadness.org]

- 6. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide: 2,7-Dinitro-9-fluorenone - Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, stability, and synthetic methodologies of 2,7-Dinitro-9-fluorenone. The information is intended to support research and development activities where this compound is of interest.

Core Physicochemical Data

This compound is a yellow crystalline solid. The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Source(s) |

| Melting Point | 292-298 °C | [1] |

| Molecular Formula | C₁₃H₆N₂O₅ | [2] |

| Molecular Weight | 270.20 g/mol | [2] |

| Appearance | Pale yellow to yellow crystals or powder | [2] |

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. This section details its thermal, photochemical, and chemical stability based on available data.

Thermal Stability:

Photochemical Stability:

This compound is known to possess photochemical properties and has been utilized in photochemical studies. However, detailed studies on its photodegradation pathways and quantum yields are not extensively reported. Given its nitroaromatic structure, it is plausible that the compound may be sensitive to light, and appropriate precautions, such as storage in amber vials and minimizing exposure to direct light during experiments, should be taken to ensure its integrity.

Chemical Stability:

This compound is a nitrated ketone and, as such, exhibits reactivity towards strong acids, bases, and reducing agents. It is sparingly soluble in water but demonstrates greater solubility in organic solvents. Information regarding its stability across different pH ranges is limited, and therefore, it is advisable to use it in neutral, aprotic solvents when its chemical integrity is paramount.

Experimental Protocols

Synthesis of this compound:

The primary route for the synthesis of this compound is the nitration of 9-fluorenone. While a highly detailed, step-by-step protocol specifically for the 2,7-dinitro derivative is not available in the provided search results, a general procedure can be inferred from the synthesis of related nitrofluorenones. The following is a representative, generalized protocol based on the synthesis of trinitrofluorenone, which can be adapted and optimized for the desired product.

Materials:

-

9-Fluorenone

-

Red fuming nitric acid (sp. gr. 1.59–1.60)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

In a well-ventilated fume hood, equip a three-necked round-bottomed flask with a dropping funnel, a thermometer, and a mechanical stirrer.

-

Charge the flask with red fuming nitric acid and add concentrated sulfuric acid with stirring, maintaining the temperature below 20 °C using an ice bath.

-

Dissolve 9-fluorenone in glacial acetic acid and add this solution dropwise to the cooled acid mixture over a period of approximately 40 minutes. The temperature of the reaction mixture should be carefully monitored and controlled.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for a specified period to drive the reaction to completion.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid product by suction filtration and wash thoroughly with water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to yield the purified this compound.

Note: This is a generalized procedure and the specific equivalents of reagents, reaction times, and temperatures should be optimized to selectively obtain the 2,7-dinitro isomer and minimize the formation of other isomers and over-nitrated products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: Logical workflow for assessing the stability of a chemical compound.

References

Dinitrofluorenone Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrofluorenone derivatives, a class of aromatic compounds characterized by a fluorenone backbone substituted with two nitro groups, have emerged as a significant area of interest in medicinal chemistry. The electron-withdrawing nature of the nitro groups, coupled with the planar fluorenone ring system, imparts unique physicochemical properties to these molecules, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and enzyme-inhibiting properties of dinitrofluorenone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity

Dinitrofluorenone derivatives have demonstrated notable potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair.

Quantitative Anticancer Activity Data

The cytotoxic effects of various dinitrofluorenone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized below.

| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2,7-Dinitro-9-fluorenone | Not Specified | Not Specified | [1] |

| 2 | 2,7-bis(acetamido)fluorenone | Not Specified | ~1 | [1] |

Mechanism of Action: ROS-Mediated Apoptosis

One of the proposed mechanisms for the anticancer activity of dinitrofluorenone derivatives involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[2][3] Elevated ROS levels can disrupt cellular homeostasis and activate signaling cascades that culminate in cell death.

Caption: ROS-mediated intrinsic apoptosis pathway.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Dinitrofluorenone derivatives

-

Human cancer cell lines

-

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dinitrofluorenone derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Antimicrobial Activity

Dinitrofluorenone derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of dinitrofluorenone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound | Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 3 | 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 | Not Reported | [4] |

| 4 | 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | 16 | Not Reported | [4] |

Note: Data for a nitro-containing coumarin derivative is provided to illustrate the potential antimicrobial activity of nitroaromatic compounds. Specific MIC/MBC values for a range of dinitrofluorenone derivatives were not available in the searched literature.

Experimental Protocol: Determination of MIC and MBC

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.

Materials:

-

Dinitrofluorenone derivatives

-

Bacterial or fungal strains

-

Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

Agar plates

Procedure for MIC Determination:

-

Serial Dilution: Prepare a two-fold serial dilution of the dinitrofluorenone derivatives in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Procedure for MBC Determination:

-

Subculturing: Following MIC determination, take an aliquot from the wells that show no visible growth and plate it onto agar plates.

-

Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

-

MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Enzyme Inhibition

Dinitrofluorenone derivatives have been identified as inhibitors of specific enzymes, highlighting their potential for targeted therapeutic interventions.

Urea Transporter Inhibition

This compound and its derivatives have been shown to inhibit urea transporters (UTs), which are involved in the kidney's urine concentrating mechanism.[1] Inhibition of these transporters can lead to a diuretic effect.

Quantitative Urea Transporter Inhibition Data

The inhibitory activity of dinitrofluorenone derivatives against urea transporters UT-A1 and UT-B has been quantified.

| Compound | Derivative | Target | IC50 (µM) | Reference |

| 1 | This compound | UT-A1, UT-B | ~1 | [1] |

| 2 | 2,7-bis(acetamido)fluorenone | UT-A1 | 1 | [1] |

| 2 | 2,7-bis(acetamido)fluorenone | UT-B | 1.5 | [1] |

| 5 | 2,7-bis(isobutyramido)fluorenone | UT-A1 | 1.5 | [1] |

| 5 | 2,7-bis(isobutyramido)fluorenone | UT-B | 2 | [1] |

Experimental Protocol: Urea Transporter Inhibition Assay (Erythrocyte Lysis)

This assay measures the inhibition of UT-B, which is naturally expressed in red blood cells (erythrocytes).

Materials:

-

Dinitrofluorenone derivatives

-

Fresh whole blood

-

Phosphate-buffered saline (PBS)

-

Acetamide solution

-

Microplate reader

Procedure:

-

Erythrocyte Preparation: Dilute whole blood to a low hematocrit in PBS containing acetamide.

-

Compound Incubation: Incubate the erythrocyte suspension with various concentrations of the dinitrofluorenone derivatives for 15 minutes.

-

Lysis Induction: Rapidly mix the erythrocyte suspension with PBS to create an osmotic gradient, inducing cell lysis.

-

Absorbance Measurement: Quantify the percentage of lysis by measuring the absorbance at 710 nm.

-

Data Analysis: Calculate the percentage of UT-B inhibition and determine the IC50 value.

DNA Topoisomerase I Inhibition

Certain fluorenone derivatives have been found to inhibit DNA topoisomerase I, an enzyme that relaxes supercoiled DNA and is a validated target for anticancer drugs.[1]

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Dinitrofluorenone derivatives

-

Human DNA Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer

-

Agarose gel electrophoresis system

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and the dinitrofluorenone derivative at various concentrations.

-

Enzyme Addition: Add DNA Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS.

-

Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the amount of relaxed DNA to determine the extent of topoisomerase I inhibition.

Caption: Principle of the DNA Topoisomerase I relaxation assay.

Synthesis of Dinitrofluorenone Derivatives

A common synthetic route to bioactive dinitrofluorenone derivatives often starts with the nitration of fluorenone, followed by further functionalization. For instance, 2,7-diaminofluorenone, a precursor for many active compounds, can be synthesized from 2,7-dinitrofluorenone.

Experimental Protocol: Synthesis of 2,7-Diaminofluorenone from 2,7-Dinitrofluorenone

Materials:

-

2,7-Dinitrofluorenone

-

Ethanol

-

Anhydrous calcium chloride

-

Zinc dust

-

Concentrated hydrochloric acid

-

Amalgamated zinc

Procedure:

-

Reduction to 2,7-Diaminofluorenone:

-

Dissolve 2,7-dinitrofluorenone in an alcoholic solution.

-

Add anhydrous calcium chloride and zinc dust.

-

Carry out a reflux reaction.

-

After the reaction, precipitate the product by adding water.

-

Collect the 2,7-diaminofluorenone by suction filtration.

-

-

Reduction to 2,7-Diaminofluorene:

-

Dissolve the obtained 2,7-diaminofluorenone in an alcoholic solution.

-

Carry out a reflux reaction while dropwise adding concentrated hydrochloric acid and amalgamated zinc in batches.

-

After cooling, collect the crude product by suction filtration.

-

Recrystallize the crude product to obtain pure 2,7-diaminofluorene.[5]

-

Conclusion

Dinitrofluorenone derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties, coupled with established synthetic routes, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of dinitrofluorenone derivatives for various biological targets.

References

- 1. Discovery, synthesis and structure-activity analysis of symmetrical 2,7-disubstituted fluorenones as urea transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical History of 2,7-Dinitro-9-fluorenone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitro-9-fluorenone is a nitroaromatic compound that has transitioned from an early 20th-century chemical curiosity to a pivotal intermediate in modern pharmaceutical synthesis. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and chemical properties. Detailed experimental protocols for its preparation and its subsequent conversion to the antiviral agent Tilorone are presented. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using workflow diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Discovery and Historical Context

The study of nitroaromatic compounds was a burgeoning field in the late 19th and early 20th centuries, driven by the dye and explosives industries. The nitration of fluorenone, the parent ketone of this compound, was first explored by German chemists in the early 1900s. The synthesis of this compound is attributed to the work of J. Schmidt and his collaborators. In 1905, Schmidt and Bauer, and later in 1912, Schmidt, Retzlaff, and Haid, reported on the nitration of 9-fluorenone, which yielded the 2,7-dinitro derivative[1].

The initial interest in such compounds was likely driven by a systematic exploration of the chemical possibilities of coal tar derivatives, which were becoming readily available. Fluorene, the precursor to fluorenone, is a component of coal tar. The introduction of nitro groups to aromatic systems was a common strategy to create chromophores for dyes and to synthesize high-energy materials. While there is limited information on the specific early applications of this compound itself, its historical significance lies in its role as a well-characterized derivative within the broader family of nitrated polycyclic aromatic hydrocarbons. Its modern importance, however, is firmly rooted in its use as a key building block in the synthesis of the antiviral drug Tilorone.

Chemical and Physical Properties

This compound is a light green to yellow crystalline solid. The presence of two electron-withdrawing nitro groups on the fluorenone backbone significantly influences its chemical reactivity and physical properties. It is sparingly soluble in water but can be dissolved in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₃H₆N₂O₅ | [1] |

| Molecular Weight | 270.20 g/mol | [1] |

| Melting Point | 293-295 °C | |

| Appearance | Light green to yellow solid | [1] |

| CAS Number | 31551-45-8 | [1] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from fluorene. The first step is the oxidation of fluorene to 9-fluorenone, followed by the nitration of the resulting ketone.

Step 1: Oxidation of Fluorene to 9-Fluorenone

A common and efficient method for the oxidation of fluorene to 9-fluorenone involves atmospheric oxygen in the presence of a base.

-

Reactants:

-

Fluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve fluorene in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. The suggested weight ratio of fluorene to THF is between 1:4 and 1:6.

-

Add potassium hydroxide (KOH) to the solution. The molar ratio of fluorene to KOH should be between 1:0.5 and 1:2.5.

-

Stir the mixture at room temperature under normal atmospheric pressure for 1-8 hours. The reaction utilizes atmospheric oxygen as the oxidant.

-

After the reaction is complete, filter the reaction mixture to remove the potassium hydroxide.

-

Remove the THF from the filtrate by distillation.

-

Wash the resulting solid with water three times.

-

Dry the solid to obtain 9-fluorenone.

-

-

Yield: This method can produce 9-fluorenone with a purity of up to 99.5% and a yield of 99.1%.

Step 2: Nitration of 9-Fluorenone